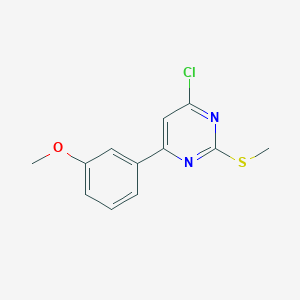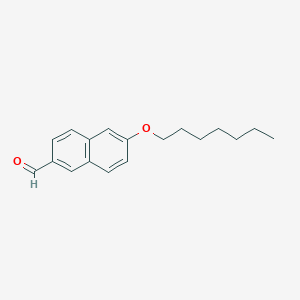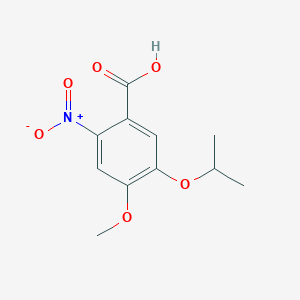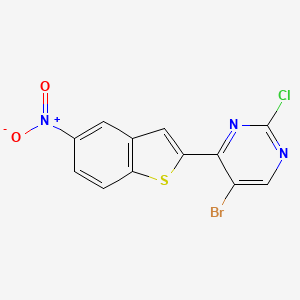
4-Chloro-6-(3-methoxyphenyl)-2-methylsulfanylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-(3-methoxyphenyl)-2-methylsulfanylpyrimidine is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are well-known for their presence in biological systems as components of nucleic acid bases such as cytosine, thymine, and uracil
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(3-methoxyphenyl)-2-methylsulfanylpyrimidine typically involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with 3-methoxyphenylboronic acid under Suzuki-Miyaura cross-coupling conditions. The reaction is carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium, and a base like potassium carbonate in an organic solvent such as ethanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
4-Chloro-6-(3-methoxyphenyl)-2-methylsulfanylpyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or alkoxides.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or primary amines in polar solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in organic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated or reduced aromatic compounds.
科学的研究の応用
4-Chloro-6-(3-methoxyphenyl)-2-methylsulfanylpyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential anticancer, antiviral, and antimicrobial activities.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidines.
作用機序
The mechanism of action of 4-Chloro-6-(3-methoxyphenyl)-2-methylsulfanylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with nucleic acid synthesis or protein function, leading to its potential therapeutic effects .
類似化合物との比較
Similar Compounds
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: Similar structure with an ethoxy group instead of a methoxy group.
4,6-Dichloro-2-(methylthio)pyrimidine: Precursor compound with two chlorine atoms.
3,4,5-Trimethoxyphenylpyrimidine: Similar aromatic substitution pattern with additional methoxy groups.
Uniqueness
4-Chloro-6-(3-methoxyphenyl)-2-methylsulfanylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for drug discovery and development.
特性
CAS番号 |
159585-13-4 |
|---|---|
分子式 |
C12H11ClN2OS |
分子量 |
266.75 g/mol |
IUPAC名 |
4-chloro-6-(3-methoxyphenyl)-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C12H11ClN2OS/c1-16-9-5-3-4-8(6-9)10-7-11(13)15-12(14-10)17-2/h3-7H,1-2H3 |
InChIキー |
IRKBUAKIWSJZED-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)SC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]phenol](/img/structure/B13878779.png)

![1-{2,4-Dihydroxy-3-[(oxiran-2-yl)methyl]phenyl}ethan-1-one](/img/structure/B13878799.png)

![3-Thiophen-2-ylpyrazolo[1,5-a]pyridine](/img/structure/B13878808.png)







![Ethyl 2-methyl-7-oxospiro[3.5]nonane-8-carboxylate](/img/structure/B13878855.png)

